molecular formula C13H15N3 B11887538 3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline

3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B11887538
M. Wt: 213.28 g/mol
InChI Key: IASYRMWDVBBQJG-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline can be achieved through several methods. One common approach involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate. This reaction typically requires heating under reflux conditions . Another method involves the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, nitrosation of 1-hydrazino-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine leads to the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, trifluoroacetic acid, and ethyl orthoformate. Reaction conditions often involve heating under reflux to facilitate the cyclization and formation of the desired product .

Major Products: The major products formed from the reactions of this compound include various substituted triazoloisoquinolines and tetrazoloazepines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound has been shown to up-regulate pro-apoptotic proteins such as Bax and down-regulate anti-apoptotic proteins like Bcl2, leading to the activation of caspase-3 and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline can be compared with other similar compounds, such as 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines and 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The unique structural modifications in this compound contribute to its distinct properties and potential advantages in certain research applications.

Similar Compounds

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3,5,5-trimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C13H15N3/c1-9-14-15-12-11-7-5-4-6-10(11)8-13(2,3)16(9)12/h4-7H,8H2,1-3H3

InChI Key

IASYRMWDVBBQJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(CC3=CC=CC=C32)(C)C

Origin of Product

United States

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